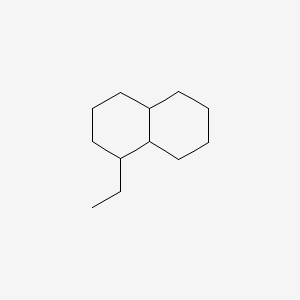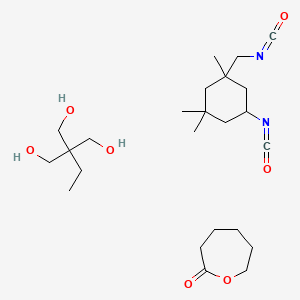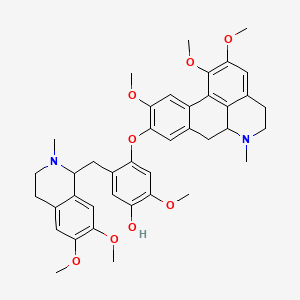
(+)-Pennsylvanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Pennsylvanine is a chiral alkaloid compound known for its unique chemical structure and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pennsylvanine typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the desired stereochemistry. Common synthetic routes may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Chiral Catalysis: The use of chiral catalysts or ligands is crucial to achieve the desired enantiomeric purity. This may involve asymmetric hydrogenation or other stereoselective reactions.
Final Steps: The final steps typically include purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(+)-Pennsylvanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(+)-Pennsylvanine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (+)-Pennsylvanine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(-)-Pennsylvanine: The enantiomer of (+)-Pennsylvanine with different biological activities.
Other Alkaloids: Compounds such as morphine and quinine share structural similarities and biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and the resulting biological activities. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
属性
CAS 编号 |
53466-31-2 |
|---|---|
分子式 |
C40H46N2O8 |
分子量 |
682.8 g/mol |
IUPAC 名称 |
5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxy-4-[(1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]phenol |
InChI |
InChI=1S/C40H46N2O8/c1-41-11-9-22-16-33(45-4)34(46-5)19-26(22)28(41)14-25-15-30(43)32(44-3)21-31(25)50-36-18-24-13-29-38-23(10-12-42(29)2)17-37(48-7)40(49-8)39(38)27(24)20-35(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3 |
InChI 键 |
UJDHNXMYMWDWQG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
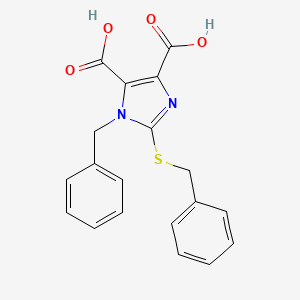
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
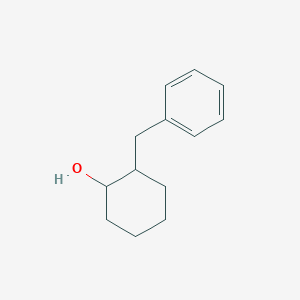
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
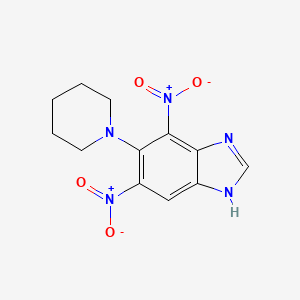
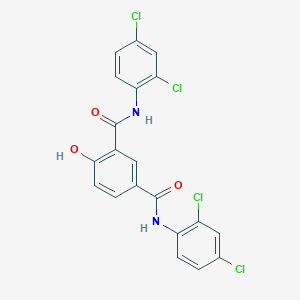
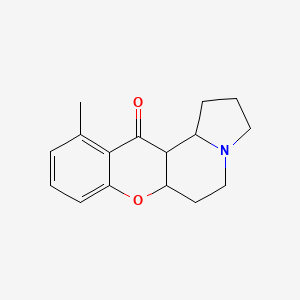
![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
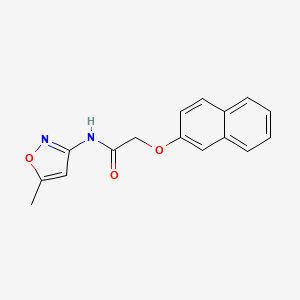
![2-[[5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14167875.png)
